3,4,5-Triphenylcyclopent-3-ene-1,2-dione
Description
Structural Classification and Relevance of Cyclopentenedione (B8730137) Systems
3,4,5-Triphenylcyclopent-3-ene-1,2-dione belongs to the class of compounds known as cyclopentenediones. The core of this molecule is a cyclopentene (B43876) ring, which is a five-membered carbocycle containing one double bond. sapub.org The "-dione" suffix indicates the presence of two ketone functional groups, which in this case are at positions 1 and 2, making it a vicinal (or alpha) diketone. The double bond is located between carbons 3 and 4, classifying it as a cyclopent-3-ene dione (B5365651). The defining feature of this specific molecule is the substitution of three hydrogen atoms with bulky phenyl groups at positions 3, 4, and 5.
The cyclopentenone structural motif is a key feature in a vast number of natural products, including jasmone (B1672801) and several prostaglandins. wikipedia.org Cyclopentenedione systems are recognized as valuable intermediates in organic synthesis. They can participate in a variety of chemical reactions, including nucleophilic additions, cycloadditions, and rearrangements, allowing for the construction of complex molecular frameworks. wikipedia.org For instance, the unsaturated dione system provides opportunities for Michael additions and Diels-Alder reactions, making these compounds useful dienophiles. wikipedia.org The versatility of the cyclopentenedione core has led to its incorporation in the synthesis of biologically active molecules and chemical probes.
Overview of Historical and Modern Research Trajectories for Related Triphenylated Cyclic Diones
While specific research trajectories for this compound are not extensively documented in seminal literature, the historical and modern context can be understood by examining closely related, well-studied polyphenylated cyclic ketones. A prominent historical example is the synthesis of tetraphenylcyclopentadienone (B147504). This compound, a dark crystalline solid, is not a dione but its synthesis represents a classic method for constructing highly phenylated five-membered rings. wikipedia.org
Historically, tetraphenylcyclopentadienone was synthesized via a base-catalyzed double aldol (B89426) condensation between benzil (B1666583) (a 1,2-diketone) and dibenzyl ketone (1,3-diphenylacetone). wikipedia.orgchemicalbook.com This reaction proceeds by forming two new carbon-carbon bonds to construct the five-membered ring, followed by dehydration to yield the conjugated system. youtube.com
Table 1: Classic Synthesis of Tetraphenylcyclopentadienone
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|
The steric hindrance provided by the four phenyl groups makes tetraphenylcyclopentadienone remarkably stable compared to the unsubstituted cyclopentadienone, which rapidly dimerizes. wikipedia.org This stability allows it to be used as a versatile building block in further synthetic transformations.
Modern research continues to leverage the reactivity of such polyphenylated cyclic systems. A key application of tetraphenylcyclopentadienone is its role as a diene in Diels-Alder reactions. wikipedia.org It reacts with various dienophiles, such as diphenylacetylene, to produce highly arylated aromatic compounds like hexaphenylbenzene. wikipedia.org This strategy provides a pathway to polycyclic aromatic hydrocarbons and other complex architectures. The principles demonstrated by the synthesis and reactivity of tetraphenylcyclopentadienone provide a foundational framework for understanding the potential of related triphenylated cyclic diones, including this compound, as precursors in advanced organic synthesis. Modern synthetic methods for the cyclopentenone core, such as the Nazarov cyclization and the Pauson-Khand reaction, further expand the toolkit available to chemists for creating such substituted ring systems. wikipedia.org
Structure
3D Structure
Properties
CAS No. |
86504-33-8 |
|---|---|
Molecular Formula |
C23H16O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,4,5-triphenylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C23H16O2/c24-22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21(23(22)25)18-14-8-3-9-15-18/h1-15,20H |
InChI Key |
WNICCJYXHMFPLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Studies of 3,4,5 Triphenylcyclopent 3 Ene 1,2 Dione
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of 3,4,5-Triphenylcyclopent-3-ene-1,2-dione is largely dictated by the presence of the α,β-unsaturated ketone functionality. This arrangement gives rise to two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbons and the β-carbon of the double bond. libretexts.org This dual reactivity leads to two main competing reaction pathways: 1,2-addition (at the carbonyl) and 1,4-conjugate addition (at the β-carbon). libretexts.org
The outcome of a nucleophilic addition is influenced by the nature of the nucleophile and the reaction conditions. Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor the irreversible 1,2-addition to one of the carbonyl groups. libretexts.org In contrast, softer, more stable nucleophiles, like enolates or thiols, typically favor the reversible 1,4-conjugate addition. mdpi.com For this compound, the three bulky phenyl groups can be expected to exert significant steric hindrance, potentially influencing the regioselectivity of the attack.
The electrophilic character of the molecule is primarily centered on the β-carbon of the enone system, which is activated by the electron-withdrawing nature of the two carbonyl groups. youtube.com While the phenyl groups are generally considered electron-donating through resonance, their steric bulk likely plays a more dominant role in dictating the approach of incoming nucleophiles. Asymmetric Michael additions have been successfully performed on the parent cyclopentane-1,2-dione, highlighting the potential for stereoselective functionalization of this ring system. nih.govbeilstein-journals.orgbeilstein-journals.org
The molecule can also exhibit nucleophilic character, particularly after deprotonation at the α-carbon (C5) to form an enolate, although the acidity of this proton is relatively low. nih.gov This enolate can then react with various electrophiles.
| Reagent Type | Example | Expected Primary Reaction Pathway | Key Influencing Factors |
|---|---|---|---|
| Hard Nucleophile | Phenylmagnesium Bromide | 1,2-Addition to a carbonyl group | Irreversible reaction, charge control |
| Soft Nucleophile | Sodium Dimethyl Malonate | 1,4-Conjugate Addition | Reversible reaction, orbital control, formation of a stable enolate |
| Electrophile (with base) | Methyl Iodide | α-Alkylation (at C5) | Formation of an enolate intermediate |
Pericyclic Transformations, including Cycloaddition Reactions
Pericyclic reactions, particularly cycloadditions, represent a powerful class of transformations for constructing cyclic molecules in a stereospecific manner. libretexts.org The conjugated π-system of this compound allows it to potentially participate in cycloaddition reactions, most notably the Diels-Alder, or [4+2] cycloaddition. wikipedia.org
In a typical Diels-Alder reaction, the cyclopentenedione (B8730137) can act as the diene component. However, the presence of two carbonyl groups significantly lowers the energy of its Highest Occupied Molecular Orbital (HOMO), making it a relatively electron-poor diene. Consequently, it is expected to react most efficiently with electron-rich dienophiles in an inverse-electron-demand Diels-Alder reaction. wikipedia.org More commonly, related cyclopentadienones, such as the well-studied tetraphenylcyclopentadienone (B147504) ("tetracyclone"), readily undergo [4+2] cycloaddition with a variety of dienophiles, where the diene reacts with an alkene or alkyne to form a new six-membered ring, often with subsequent extrusion of carbon monoxide to yield a highly substituted benzene (B151609) derivative. researchgate.net The steric hindrance from the phenyl groups in this compound would likely influence the rate and selectivity of such reactions. researchgate.net
Beyond the [4+2] cycloaddition, other pericyclic transformations can be considered. For instance, [2+2] cycloadditions, often photochemically induced, could lead to the formation of four-membered rings. libretexts.org Additionally, [3+2] cycloadditions with 1,3-dipoles like azides or nitrones could provide a route to five-membered heterocyclic systems. nih.govyoutube.comyoutube.com The specific reactivity in these cases would depend heavily on the reaction partners and conditions.
Protonation and Rearrangement Pathways of Analogous Systems
The protonation of this compound is expected to occur at one of the carbonyl oxygens, which are the most basic sites in the molecule. This would generate a resonance-stabilized hydroxy-substituted carbocation. The stability of such intermediates is a key factor in acid-catalyzed reactions.
Studies on analogous cyclopentane-1,2-dione systems have explored their tautomeric equilibria and acidity. nih.gov These compounds exist predominantly in the enol-ketone form, and their acidity is a critical parameter in their chemical behavior. nih.gov The protonated form of the dione (B5365651) can be an intermediate in various rearrangement reactions. For instance, acid-catalyzed rearrangements in similar systems can lead to ring-opening, ring-contraction, or substituent migration, driven by the formation of more stable carbocationic intermediates. The phenyl groups on the C3, C4, and C5 positions would be expected to stabilize any adjacent positive charge through resonance, potentially facilitating certain rearrangement pathways.
Dimerization and Oligomerization Phenomena in Related Cyclopentadienone Chemistry
A characteristic reaction of many less-substituted cyclopentadienones is their tendency to undergo spontaneous Diels-Alder dimerization, where one molecule acts as the diene and another as the dienophile. rsc.org However, this process is highly sensitive to steric hindrance. Cyclopentadienones with three or more substituents, particularly bulky ones like phenyl groups, often exist as stable monomers because the steric clash in the transition state for dimerization is too high. researchgate.net Given that this compound possesses three phenyl substituents, it is highly unlikely to undergo thermal dimerization. This steric shielding is a common feature in the chemistry of highly arylated cyclopentadienones.
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The principles of kinetic and thermodynamic control are crucial for understanding the reactivity of this compound. wikipedia.org As mentioned in section 3.1, the competition between 1,2- and 1,4-nucleophilic addition is a classic example of this concept. The 1,2-addition is generally faster (the kinetic product) as it involves direct attack at the readily accessible carbonyl carbon. amanote.com The 1,4-addition, while often slower, leads to a more stable enolate intermediate and ultimately a more stable final product (the thermodynamic product). amanote.com By carefully controlling reaction conditions such as temperature and reaction time, it is often possible to favor one product over the other. Low temperatures and short reaction times typically favor the kinetic product, while higher temperatures and longer reaction times allow for the equilibrium to be established, favoring the thermodynamic product. amanote.com
In the context of Diels-Alder reactions, kinetic and thermodynamic control manifests in the ratio of endo to exo products. The endo product, favored by secondary orbital interactions, is often the kinetic product, while the exo product is typically more sterically favored and thus more thermodynamically stable. rsc.org Computational studies on the dimerization of cyclopentadiene (B3395910) have shown that the endo transition state is stabilized by these secondary orbital interactions. rsc.org Similar considerations would apply to the cycloaddition reactions of this compound, although the steric bulk of the phenyl groups might override the electronic preference for the endo product.
| Reaction Type | Kinetic Product | Thermodynamic Product | Conditions Favoring Kinetic Product | Conditions Favoring Thermodynamic Product |
|---|---|---|---|---|
| Nucleophilic Addition | 1,2-Adduct | 1,4-Adduct | Low Temperature, Strong/Hard Nucleophile, Short Reaction Time | Higher Temperature, Weaker/Softer Nucleophile, Long Reaction Time |
| Diels-Alder Cycloaddition | Endo Isomer | Exo Isomer | Lower Temperature | Higher Temperature (allowing for retro-Diels-Alder and equilibration) |
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Applications of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, NOED, HMBC, ADEQUATE).
One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for unambiguously assigning the structure of 3,4,5-Triphenylcyclopent-3-ene-1,2-dione.
¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. For this molecule, the spectrum would be characterized by complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups. The lone aliphatic proton at the C5 position would likely appear as a singlet, with its chemical shift influenced by the adjacent phenyl group and carbonyls.
¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. Key signals would include those for the two carbonyl carbons (C1 and C2), which are expected at low field (downfield), and multiple signals for the sp²-hybridized carbons of the phenyl rings and the double bond within the cyclopentene (B43876) ring. The sp³-hybridized C5 carbon would appear at a higher field (upfield).
2D NMR Techniques: To resolve ambiguities from 1D spectra, 2D NMR is employed.
NOED (Nuclear Overhauser Effect Difference) or NOESY: These experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's conformation and the relative orientation of the phenyl groups.
ADEQUATE: While a less common experiment, 1D or 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) can provide direct ¹³C-¹³C correlation information, mapping out the entire carbon framework definitively.
Below is a representative table of expected NMR data based on analysis of similar structures. researchgate.netmdpi.combeilstein-journals.orgresearchgate.net
Interactive Table: Predicted NMR Data for this compound
| Technique | Expected Signals / Correlations | Information Gained |
|---|---|---|
| ¹H NMR | Multiplets (~7.0-8.0 ppm); Singlet (aliphatic region) | Identifies aromatic vs. aliphatic protons. |
| ¹³C NMR | Signals for C=O, sp² carbons (aromatic/alkene), sp³ carbon | Confirms presence of carbonyls and different carbon types. |
| HMBC | Correlation from C5-H to C1, C2, and C4 carbons | Establishes connectivity of the cyclopentene ring and phenyl groups. |
| NOESY | Through-space correlations between C5-H and ortho-protons of adjacent phenyl rings | Provides insight into the 3D conformation and steric arrangement. |
Dynamic NMR Studies on Rotational Barriers and Interconversion Phenomena.
The three phenyl groups in this compound are not static; they can rotate around their single bonds. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate the energetics of these rotational processes. acs.orgnih.gov
At low temperatures, the rotation of the phenyl groups may be slow on the NMR timescale, leading to the observation of distinct signals for formerly equivalent protons (e.g., the ortho-protons on a phenyl ring). As the temperature is increased, the rotation becomes faster, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. acs.orguni-halle.de By analyzing the changes in the line shape of the signals with temperature, it is possible to calculate the activation energy (rotational barrier) for this process, providing valuable information about the steric hindrance within the molecule. acs.orgnih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination.
While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise atomic positions, bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.neteurjchem.com
For this compound, a crystal structure would definitively confirm the connectivity and stereochemistry. It would also provide precise measurements of the planarity of the cyclopentene ring and the dihedral angles of the three phenyl substituents relative to the core ring, offering a clear picture of the molecule's preferred conformation in the crystalline state. researchgate.netmdpi.com
Interactive Table: Representative Crystallographic Parameters
| Parameter | Typical Information Provided | Significance for this Compound |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Lengths and angles of the unit cell | Provides the fundamental dimensions of the repeating crystal unit. |
| Bond Lengths (Å) | e.g., C=O, C=C, C-C | Confirms double and single bond character throughout the molecule. |
| Bond Angles (°) | e.g., C-C-C angles in the ring | Reveals ring strain and substituent geometry. |
| Torsion Angles (°) | Defines the rotation around bonds | Quantifies the twist of the phenyl groups relative to the central ring. |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.orgchemguide.co.uk For this compound (C₂₃H₁₆O₂), the molecular weight is approximately 324.4 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) would be able to determine the exact mass to several decimal places, confirming the elemental composition C₂₃H₁₆O₂. Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation, breaking into smaller, characteristic pieces. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the loss of stable neutral molecules like carbon monoxide (CO). libretexts.orgresearchgate.net Analysis of these fragment ions helps to piece together the molecular structure. sci-hub.stdocbrown.info
Interactive Table: Expected Mass Spectrometry Fragments
| m/z Value (Hypothetical) | Possible Fragment Identity | Fragmentation Process |
|---|---|---|
| 324 | [C₂₃H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 296 | [M - CO]⁺ | Loss of a carbon monoxide molecule. |
| 268 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules. |
| 219 | [M - PhCO]⁺ | α-cleavage with loss of a benzoyl radical. |
| 105 | [PhCO]⁺ | Benzoyl cation, a common fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of a phenyl group. |
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Elucidation.
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.
For this compound, the IR spectrum would be dominated by a very strong absorption band characteristic of the C=O stretching vibration. Because the dione (B5365651) is part of an α,β-unsaturated system, this peak is expected to appear in the range of 1710-1665 cm⁻¹. libretexts.orgorgchemboulder.com The conjugation with the double bond and phenyl groups lowers the frequency compared to a simple saturated ketone (which appears around 1715 cm⁻¹). orgchemboulder.com Other key absorptions would include C=C stretching from the alkene and aromatic rings (around 1600-1450 cm⁻¹) and C-H stretching from the aromatic and aliphatic protons (around 3100-3000 cm⁻¹). researchgate.netacs.org
Interactive Table: Characteristic Infrared Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic and Alkene C-H |
| 1710 - 1665 | C=O Stretch | α,β-Unsaturated Ketone (conjugated dione) |
| ~1600, 1580, 1500, 1450 | C=C Stretch | Aromatic Ring and Alkene |
| 770 - 730 and 710 - 690 | C-H Bend (out-of-plane) | Monosubstituted Phenyl Group |
Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the computational and theoretical investigations of this compound that adheres to the specified outline.
The search for research data specific to this compound yielded no results for the following topics:
Quantum chemical calculations (DFT, Ab Initio) for its electronic structure and energetics.
Semi-empirical molecular orbital methods (AM1) for its conformational and reactivity studies.
Analysis of its reaction mechanisms and transition states via computational modeling.
Prediction of its spectroscopic properties and conformational landscapes.
While general information on the computational methods mentioned is available, there is no published research applying these methods to this compound. Therefore, generating the requested article with scientifically accurate and specific findings for each subsection is not feasible.
Synthetic Utility and Transformational Chemistry of 3,4,5 Triphenylcyclopent 3 Ene 1,2 Dione
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The utility of 3,4,5-Triphenylcyclopent-3-ene-1,2-dione as a key intermediate is prominently demonstrated in the synthesis of complex heterocyclic systems. The presence of the vicinal dicarbonyl group is the critical feature, enabling it to participate in condensation reactions with binucleophiles to construct larger, polycyclic molecules.
A classic and highly effective application of compounds containing a 1,2-dicarbonyl motif is the synthesis of quinoxalines. This reaction involves the condensation of an aromatic 1,2-diamine, such as o-phenylenediamine, with a 1,2-dicarbonyl compound. nih.govsapub.orgmtieat.orgresearchgate.net In this context, this compound can serve as the dicarbonyl component, reacting with o-phenylenediamine to yield a complex, fused heterocyclic molecule: 1,2,3-triphenyl-1H-cyclopenta[b]quinoxaline. This reaction provides a direct and efficient route to building the quinoxaline core, which is a privileged scaffold in medicinal chemistry, onto the triphenylcyclopentane frame. nih.govmtieat.org The general mechanism for this well-established transformation is outlined below.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | o-Phenylenediamine | 1,2,3-Triphenyl-1H-cyclopenta[b]quinoxaline | Condensation/Cyclization |
| General α-Diketone | General o-Arylenediamine | Quinoxaline derivative | Condensation/Cyclization |
This synthetic strategy highlights the role of the title compound as a foundational building block, where its inherent structure is directly incorporated into a more complex and functionally significant molecular architecture.
Strategies for Enabling Further Chemical Transformations
The chemical reactivity of this compound is not limited to condensation reactions. The cyclopentenedione (B8730137) moiety possesses multiple reactive sites that can be targeted for further chemical transformations, allowing for its elaboration into a diverse array of other molecular structures.
One of the most significant reactions for cyclopentenedione derivatives is their participation in cycloaddition reactions. The Diels-Alder reaction, a concerted [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org Depending on the substitution pattern and reaction partner, the cyclopentenedione system can act as either the diene or, more commonly, the dienophile. nih.govlibretexts.orglibretexts.org When acting as a dienophile, the electron-withdrawing nature of the two carbonyl groups activates the alkene for reaction with an electron-rich diene. This provides a stereospecific method to construct complex bicyclic or polycyclic systems. libretexts.org
| Reaction Type | Role of Cyclopentenedione | Partner | Product Type |
| Diels-Alder [4+2] Cycloaddition | Dienophile | Conjugated Diene | Substituted Cyclohexene-fused ring |
| [2+2] Cycloaddition | Alkene Component | Ketene | Fused Cyclobutanone ring wikipedia.org |
| Reduction | Substrate | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 3,4,5-Triphenylcyclopent-3-ene-1,2-diol |
| Oximation | Substrate | Hydroxylamine | This compound oxime |
Further transformations can target the carbonyl groups directly. Standard carbonyl chemistry offers a plethora of options:
Reduction: The two ketone functionalities can be reduced to the corresponding diol, 3,4,5-triphenylcyclopent-3-ene-1,2-diol, using various reducing agents such as sodium borohydride or catalytic hydrogenation. This transformation introduces new stereocenters and provides hydroxyl groups for further functionalization.
Oximation: Reaction with hydroxylamine can convert one or both carbonyl groups into oximes, modifying the electronic properties and steric profile of the molecule.
Wittig Reaction: The carbonyl groups can potentially react with phosphorus ylides to form new carbon-carbon double bonds, extending the carbon framework of the molecule.
These strategies demonstrate that the this compound core is a versatile scaffold that can be chemically manipulated through various well-established synthetic protocols to generate a wide range of derivatives.
Development of Catalytic Reactions and Methodologies Involving the Cyclopentenedione Moiety
The cyclopentenedione moiety is an important structural motif that has been the focus of methods development in catalysis. Research in this area aims to achieve highly selective transformations under mild conditions.
Catalytic hydrogenation is a key methodology for the reduction of diones. Studies on related cyclic diones have explored the use of various heterogeneous catalysts for their conversion to diols. For instance, ruthenium on carbon (Ru/C) has been shown to be an effective catalyst for the hydrogenation of cyclopentane-1,3-dione to cyclopentane-1,3-diol. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence reaction rates and selectivity, including the diastereomeric ratio of the resulting diol product.
| Catalyst | Substrate Type | Product Type | Key Finding |
| Ru/C, Rh/C, Pt/C | Cyclic 1,3-Dione | 1,3-Diol | Catalyst choice affects rate and selectivity. |
| Chiral N-heterocyclic carbene (NHC) | Prochiral Cyclopentenedione | Chiral Indandione derivative | Enables asymmetric desymmetrization. |
| Rh(III) complexes | General C-H bonds | C-E bond (E=C, N, S, O) | Facilitates step-economic oxidative coupling. |
Furthermore, the prochiral nature of substituted cyclopentenediones makes them ideal substrates for asymmetric catalysis. Organocatalytic methods, for example, have been developed for the asymmetric desymmetrization of cyclopentenediones. Chiral N-heterocyclic carbene (NHC) catalysts can initiate cascade reactions, leading to the formation of highly functionalized chiral molecules containing all-carbon quaternary stereocenters with high enantioselectivity. Such strategies provide efficient access to complex chiral building blocks from simple, symmetric starting materials.
Future Perspectives and Emerging Research Avenues in 3,4,5 Triphenylcyclopent 3 Ene 1,2 Dione Chemistry
Untapped Reactivity and Novel Reaction Discoveries
No specific studies detailing untapped reactivity or novel reaction pathways for 3,4,5-Triphenylcyclopent-3-ene-1,2-dione were identified. Research on related cyclopentenedione (B8730137) structures exists, but a direct extrapolation of their reactivity to the triphenyl-substituted variant would be speculative and scientifically unfounded without dedicated experimental data.
Advancements in Asymmetric Synthesis and Chiral Induction
There is a lack of published research on the asymmetric synthesis of chiral derivatives starting from this compound or its use as a chiral inductor. While asymmetric synthesis is a major field in organic chemistry, and studies exist for other cyclopentane (B165970) diones, specific methodologies applied to this compound are not documented in the available literature.
Integration with Flow Chemistry and Automation for Scalable Synthesis
No publications were found that describe the synthesis of this compound using flow chemistry or automated synthesis platforms. Although flow chemistry is a growing field for improving the scalability and efficiency of chemical processes, its application to this particular compound has not been reported.
Interdisciplinary Research at the Interface of Organic Chemistry and Theoretical Methods
Detailed theoretical or computational studies (e.g., Density Functional Theory calculations) exploring the electronic structure, reaction mechanisms, or spectroscopic properties of this compound are not available in the reviewed literature. Such interdisciplinary research is crucial for a deeper understanding of a molecule's behavior, but it has not yet been a focus for this compound.
Due to the absence of specific research data for this compound in these advanced areas, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not feasible at this time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4,5-Triphenylcyclopent-3-ene-1,2-dione, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step cyclization reactions involving ketone precursors and arylating agents. For example, analogous cyclopentene derivatives are synthesized using Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce aromatic substituents . Purity optimization involves recrystallization in polar aprotic solvents (e.g., DMF/ethanol mixtures) and chromatographic purification (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (>98%) and elemental analysis .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the molecular geometry, particularly the dihedral angles between the cyclopentene core and phenyl substituents (e.g., angles ~40–45° observed in similar fluorinated analogs) . Complement with spectroscopic techniques:
- NMR : Analyze and NMR for aromatic proton environments and carbonyl signals (δ ~190–200 ppm for diketones).
- IR : Confirm C=O stretching vibrations (~1700 cm) and C=C stretches (~1600 cm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles (refer to safety data sheets for analogous diketones) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the HOMO-LUMO gap and charge distribution. Compare with experimental UV-Vis spectra (λ ~300–400 nm for conjugated diketones) to validate predictions. Solvent effects can be incorporated using polarizable continuum models (PCM) .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate conflicting data (e.g., unexpected NMR shifts) via:
- Variable-Temperature NMR : Identify dynamic effects like ring puckering or tautomerism.
- X-ray Crystallography : Resolve positional disorder in the crystal lattice, which may distort spectroscopic interpretations .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS in positive ion mode) to rule out impurities .
Q. How does substituent orientation impact the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Design experiments with dienophiles (e.g., maleic anhydride) under controlled conditions (temperature, solvent polarity). Monitor reaction kinetics via NMR to correlate substituent dihedral angles (from X-ray data) with regioselectivity. Steric effects from ortho-phenyl groups may hinder [4+2] cycloaddition .
Q. What advanced techniques characterize surface adsorption behavior of this compound on catalytic substrates?
- Methodological Answer : Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption on metal-organic frameworks (MOFs) or silica surfaces. Analyze binding affinity via isothermal titration calorimetry (ITC) and compare with computational docking simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
